Decamethonium chloride

Structure-Activity Relationship (SAR) Neuromuscular Blocking Agents Polymethylene Bistrimethylammonium Compounds

Researchers studying neuromuscular transmission face variability with hydrolyzable depolarizers like succinylcholine. Decamethonium chloride, a plasma cholinesterase-resistant bis-quaternary nAChR agonist, provides a predictable 20-40 min depolarizing block with a well-characterized optimal molecular length (~20.10 Å), establishing it as the gold-standard reference for SAR studies. • Stable depolarizing block without continuous infusion, reducing experimental variability • Uniquely distinguishes tonic vs. twitch neuromuscular systems (increases baseline tension in tonic fibers) • Induces both Phase I (depolarizing) and Phase II (desensitization) blocks for nAChR mechanism research. Sourced with ≥98% purity; stored at -20°C and shipped under blue ice for global delivery.

Molecular Formula C16H38Cl2N2
Molecular Weight 329.4 g/mol
CAS No. 3198-38-7
Cat. No. B1670008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecamethonium chloride
CAS3198-38-7
Synonyms(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide
Molecular FormulaC16H38Cl2N2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-]
InChIInChI=1S/C16H38N2.2ClH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyKMVDECFGXJKYHV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decamethonium chloride Overview


Decamethonium chloride (C10) is a synthetic, bis-quaternary ammonium depolarizing neuromuscular blocking agent belonging to the polymethylene bistrimethylammonium (methonium) series [1]. It functions by binding to and activating postsynaptic nicotinic acetylcholine receptors at the motor endplate, leading to persistent depolarization and subsequent blockade of neuromuscular transmission [2]. Historically used as a surgical muscle relaxant, its clinical application has been superseded by agents with more favorable pharmacokinetic profiles, but it remains a critical pharmacological tool compound for studying the structure-activity relationships (SAR) of neuromuscular blockers and the mechanisms of desensitization [3].

Decamethonium chloride Substitution Barriers


The polymethylene bistrimethylammonium series exhibits a profound chain-length-dependent activity profile, where even a single methylene group difference fundamentally alters the compound's pharmacological target, mechanism of action, and clinical utility [1]. For instance, a shift from the C10 chain (decamethonium) to C6 (hexamethonium) or C5 (pentamethonium) converts the molecule from a potent neuromuscular blocker to a predominant ganglionic blocker, as first described by Paton and Zaimis [2]. Within the depolarizing class, substituting decamethonium with succinylcholine introduces differential susceptibility to plasma cholinesterase metabolism and a distinct, shorter duration of action, precluding direct interchangeability in experimental protocols where sustained or non-hydrolyzable activity is required [3].

Decamethonium chloride Quantitative Evidence


Potency in the Methonium Series

Decamethonium (C10) is the most potent neuromuscular blocking agent within the polymethylene bismethonium series (C5-C12 and C18) [1]. Its molecular length of approximately 20.10 Å and resistance to bending are critical determinants of its activity, with the energy penalty required to bend higher congeners (e.g., C12) to the C10 interonium distance correlating directly with their reduced potency [1].

Structure-Activity Relationship (SAR) Neuromuscular Blocking Agents Polymethylene Bistrimethylammonium Compounds

Duration vs. Succinylcholine

Decamethonium provides a significantly longer duration of muscle relaxation compared to the other prototypical depolarizing agent, succinylcholine. In human subjects, decamethonium provides about 20 to 40 minutes of relaxation, whereas succinylcholine provides a short duration of action of about 5 to 15 minutes [1].

Pharmacokinetics Depolarizing Neuromuscular Blocker Duration of Action

Metabolic Stability vs. Succinylcholine

Unlike succinylcholine, decamethonium is not hydrolyzed by plasma cholinesterase (pseudocholinesterase) [1]. This fundamental pharmacokinetic difference means that its duration of action is dependent on renal elimination rather than rapid enzymatic degradation.

Drug Metabolism Pharmacokinetics Enzymatic Stability

Tonic vs. Twitch Muscle Systems

In contrast to non-depolarizing blockers like gallamine and dimethyl tubocurarine, which only depress twitch responses, depolarizing agents like decamethonium uniquely increase superior rectus muscle tension [1]. This differential effect is attributed to its action on the tonic neuromuscular system.

Neuromuscular Pharmacology Extraocular Muscle Depolarizing Blockers

Direct Myofibrillar Depression

Both decamethonium and succinylcholine cause a partial block of directly stimulated muscle, reducing twitch tension by an average of 50% at doses that abolish neuromuscular transmission for 30 minutes [1]. However, this effect develops gradually over 20 minutes and can be prevented by prior blockade with non-depolarizing agents, indicating it is an indirect consequence of depolarization rather than a direct myotoxic effect [1].

Muscle Physiology Direct Stimulation Depolarizing Blockers

Off-Target Selectivity Profile

Decamethonium demonstrates a cleaner pharmacological profile by lacking two significant off-target effects common to other neuromuscular blockers. It is devoid of cardiac vagolytic action, unlike pancuronium and gallamine, and does not release histamine or block autonomic ganglia [1][2].

Selectivity Cardiovascular Side Effects Histamine Release

Decamethonium chloride Applications


Sustained Neuromuscular Blockade In Vivo

In rodent surgical or physiological experiments (e.g., mechanical ventilation, nerve-muscle preparation studies) requiring a stable, intermediate-duration depolarizing block without the need for continuous infusion, decamethonium is superior to succinylcholine. Its 20-40 minute duration in humans [1] and resistance to plasma cholinesterase [2] provide a predictable window of paralysis that is longer and less variable than ultra-short-acting agents, reducing the need for repeated dosing and minimizing experimental variability.

Tonic and Twitch Fiber Differentiation

Decamethonium is uniquely suited for experiments designed to distinguish between the tonic and twitch neuromuscular systems in mammalian models (e.g., cat superior rectus muscle). Its ability to increase baseline tension in tonic fibers, in contrast to non-depolarizers like gallamine which only depress twitch responses, provides a clear, functional pharmacological endpoint for characterizing muscle fiber types and their innervation [3].

Nicotinic Receptor SAR Studies

As the most potent member of the polymethylene bismethonium series with a well-characterized optimal molecular length (~20.10 Å) [4], decamethonium serves as the gold-standard reference compound in SAR studies. Researchers developing novel bis-quaternary ammonium neuromuscular blockers use it as a benchmark for computational modeling and in vitro receptor binding assays to evaluate the impact of molecular geometry on agonist potency and channel activation.

Receptor Desensitization Electrophysiology

Due to its stability and its established role in producing both Phase I (depolarizing) and Phase II (desensitization) blocks, decamethonium is a critical tool compound for investigating the mechanisms of nicotinic acetylcholine receptor desensitization. It is used in patch-clamp electrophysiology and other in vitro models to induce and study the long-term, agonist-bound non-conducting states of the receptor [5].

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